molecular formula C23H18ClN3O2 B11270595 N-(2-chlorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

N-(2-chlorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Cat. No.: B11270595
M. Wt: 403.9 g/mol
InChI Key: FTSNMSHWDITKEM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves the following steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of an appropriate precursor to form the benzodiazepine ring system.

    Substitution Reactions: Introduction of the 2-chlorophenyl and acetamide groups through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: Various substitution reactions can take place, especially at the benzodiazepine core and phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological systems, particularly its binding to receptors.

    Medicine: Potential therapeutic applications due to its psychoactive properties.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide involves binding to specific receptors in the central nervous system. This binding modulates the activity of neurotransmitters, leading to its sedative and anxiolytic effects. The molecular targets include GABA receptors, which play a key role in inhibitory neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its use in treating anxiety disorders.

    Clonazepam: Used for its anticonvulsant properties.

Uniqueness

N-(2-chlorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

Molecular Formula

C23H18ClN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide

InChI

InChI=1S/C23H18ClN3O2/c24-17-10-4-5-11-18(17)26-22(28)15-27-21-13-7-6-12-19(21)25-20(14-23(27)29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,26,28)

InChI Key

FTSNMSHWDITKEM-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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